molecular formula C25H27NO2 B14255336 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline CAS No. 184946-80-3

4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline

Cat. No.: B14255336
CAS No.: 184946-80-3
M. Wt: 373.5 g/mol
InChI Key: VWHUXBYFVHBIHD-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline is a complex organic compound with a unique structure that includes an oxirane ring and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a nucleophilic addition reaction with an epoxide, such as glycidyl ether, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinones, oxidized aromatic compounds.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(4-methylphenyl)aniline: Lacks the oxirane ring, resulting in different reactivity and applications.

    N-(4-Methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline: Similar structure but with variations in the substitution pattern on the aromatic rings.

Uniqueness

4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline is unique due to the presence of both an oxirane ring and multiple aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

184946-80-3

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-[2-(oxiran-2-ylmethoxy)ethyl]phenyl]aniline

InChI

InChI=1S/C25H27NO2/c1-19-3-9-22(10-4-19)26(23-11-5-20(2)6-12-23)24-13-7-21(8-14-24)15-16-27-17-25-18-28-25/h3-14,25H,15-18H2,1-2H3

InChI Key

VWHUXBYFVHBIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCOCC4CO4

Origin of Product

United States

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